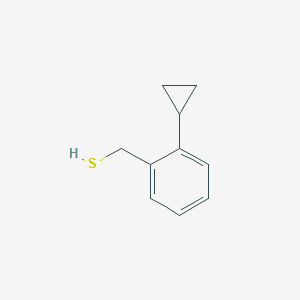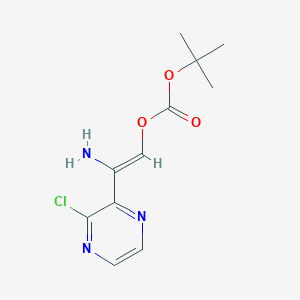
2-Amino-2-(3-chloropyrazin-2-yl)vinyl tert-butyl carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Chemical Synthesis and Catalysis
One significant application of compounds similar to 2-Amino-2-(3-chloropyrazin-2-yl)vinyl tert-butyl carbonate is in chemical synthesis, where these molecules serve as intermediates in the formation of complex structures. For instance, tert-butyl carbonates have been utilized for activating carboxylic acids to form active esters, facilitating the synthesis of peptides and amides with good yield due to the generation of environmentally safe by-products, highlighting their importance in green chemistry practices (Basel & Hassner, 2002). Additionally, tert-butyl carbonates are involved in reactions leading to the synthesis of β-cyanohydrins and β-amino nitriles, demonstrating their role in creating nitrile-based compounds through catalysis involving vinylidenerhodium complexes as key intermediates (Fukumoto et al., 2016).
Modification of Polymers
Another application area is the modification of polymers, where compounds with amino groups play a crucial role. Research has shown that radiation-induced polyvinyl alcohol/acrylic acid hydrogels can be modified through condensation reactions with various amines, including structures similar to this compound, leading to amine-treated polymers. These modified polymers exhibit increased thermal stability and promising antibacterial and antifungal activities, making them suitable for medical applications (Aly & El-Mohdy, 2015).
Drug Discovery and Medicinal Chemistry
In drug discovery and medicinal chemistry, tert-butyl carbonates such as this compound are valuable intermediates. For instance, they are used in the synthesis of mTOR-targeted PROTAC molecules, illustrating their importance in the development of targeted cancer therapies. The efficient synthesis of these intermediates via palladium-catalyzed reactions underscores the role of tert-butyl carbonates in creating potent therapeutic agents (Zhang et al., 2022).
Properties
IUPAC Name |
[(Z)-2-amino-2-(3-chloropyrazin-2-yl)ethenyl] tert-butyl carbonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN3O3/c1-11(2,3)18-10(16)17-6-7(13)8-9(12)15-5-4-14-8/h4-6H,13H2,1-3H3/b7-6- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBXPOPHKWQXWKW-SREVYHEPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)OC=C(C1=NC=CN=C1Cl)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)O/C=C(/C1=NC=CN=C1Cl)\N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![12-Bromo-10-methyl-1,4,8-triazatricyclo[7.4.0.0,2,7]trideca-2(7),8,10,12-tetraene](/img/structure/B1379932.png)
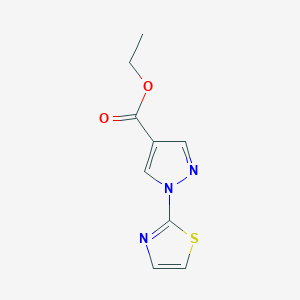


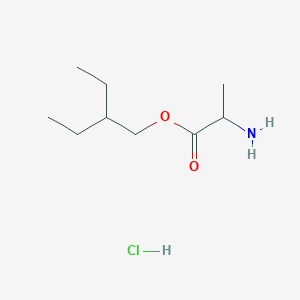
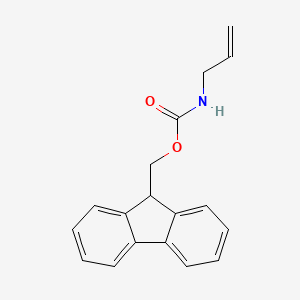
![7-(3-Aminopropyl)-5,7-diazaspiro[3.4]octane-6,8-dione](/img/structure/B1379942.png)
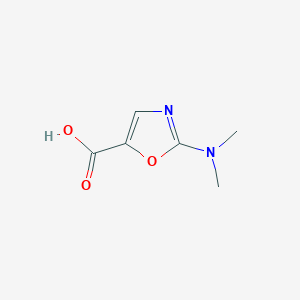

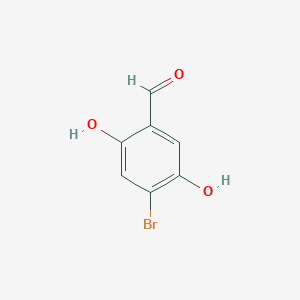
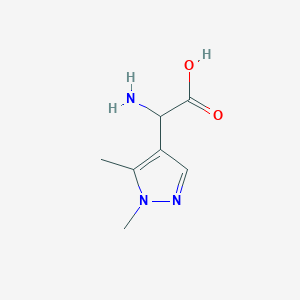
![[1-(4-aminophenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1379951.png)

